molecular formula C21H16BrNO6 B421429 Ethyl 6-bromo-2-[(1,3-dioxoisoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate

Ethyl 6-bromo-2-[(1,3-dioxoisoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate

Cat. No.: B421429
M. Wt: 458.3g/mol
InChI Key: KLJSORZWTXYZIQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-[(1,3-dioxoisoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate typically involves multiple steps. One common route includes the reaction of potassium phthalimide with bromo diethyl malonate, followed by further functionalization to introduce the benzofuran moiety . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-[(1,3-dioxoisoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate is not well-documented. its structure suggests that it may interact with various biological targets, potentially inhibiting enzymes or binding to receptors. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylic acid
  • 6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione

Uniqueness

Ethyl 6-bromo-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with a phthalimide moiety makes it a valuable compound for various synthetic and medicinal applications .

Properties

Molecular Formula

C21H16BrNO6

Molecular Weight

458.3g/mol

IUPAC Name

ethyl 6-bromo-2-[(1,3-dioxoisoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H16BrNO6/c1-3-28-21(26)18-13-8-16(27-2)14(22)9-15(13)29-17(18)10-23-19(24)11-6-4-5-7-12(11)20(23)25/h4-9H,3,10H2,1-2H3

InChI Key

KLJSORZWTXYZIQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC)Br)CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC)Br)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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